molecular formula C24H23N3O3S B2604330 N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901233-82-7

N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2604330
CAS No.: 901233-82-7
M. Wt: 433.53
InChI Key: VFVVIOXJCVKBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted with 4-methoxyphenyl (C6H5-OCH3) and 4-methylphenyl (C6H4-CH3) groups at positions 2 and 5, respectively. The sulfanyl (-S-) bridge connects the imidazole to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group. Its synthesis likely involves multi-step heterocyclic chemistry, including imidazole ring formation and functional group coupling .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-5-7-17(8-6-16)22-24(31-15-21(28)25-14-20-4-3-13-30-20)27-23(26-22)18-9-11-19(29-2)12-10-18/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVIOXJCVKBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan and phenyl groups. The final step involves the formation of the acetamide linkage.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of Furan and Phenyl Groups: The furan and phenyl groups can be introduced through a series of substitution reactions, where appropriate reagents are used to replace hydrogen atoms on the imidazole ring with the desired groups.

    Formation of Acetamide Linkage: The final step involves the reaction of the substituted imidazole with acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imidazole ring can be reduced to form imidazolines or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Imidazolines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions or cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Cores
Compound Name Key Substituents Biological Activity/Properties Reference
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-Fluorophenyl, pyridyl, methylsulfinyl p38 MAP kinase inhibition; chiral sulfoxide with enantiomer-specific pharmacokinetics
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 4-Chlorophenyl, phenyl Not explicitly reported; structural similarity suggests potential kinase or antimicrobial activity
Cyazofamid 4-Chloro, cyano, methylphenyl, sulfonamide Agricultural fungicide; demonstrates role of sulfonamide in bioactivity

Key Observations :

  • Sulfur Oxidation State : The sulfanyl (-S-) group in the target compound contrasts with the sulfinyl (-SO-) group in ’s compound. Sulfoxides often exhibit improved metabolic stability and enantioselective activity .
  • Heterocyclic Variations : Pyridyl () vs. furan-2-ylmethyl (target) substituents may alter solubility and bioavailability due to differences in polarity and hydrogen-bonding capacity .
Triazole and Thiazole Analogues
Compound Name Core Heterocycle Key Substituents Biological Activity/Properties Reference
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 1,2,4-Triazole Furyl, fluoro-methylphenyl Anti-exudative activity; furan enhances lipophilicity
N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide Thiazole Thiazole, oxo-imidazole Antibacterial and antioxidant activity

Key Observations :

  • Heterocycle Impact : Triazole derivatives (–10) exhibit anti-exudative activity, while thiazole-containing compounds () show antibacterial effects. The imidazole core in the target compound may offer a broader spectrum of enzyme inhibition (e.g., kinase targets) .
  • Role of Furan : The furan-2-yl group in both the target compound and ’s triazole derivative suggests a shared strategy to enhance membrane permeability or target engagement in inflammatory pathways .
Physicochemical and Pharmacokinetic Comparisons
Property Target Compound N-{4-[4-(4-Fluorophenyl)-...}acetamide () Cyazofamid ()
Solubility Moderate (furan and methoxy groups) Low (pyridyl and sulfinyl) Very low (sulfonamide)
Hydrogen Bonding 4 donors (NH, OCH3, furan O) 5 donors (pyridyl N, sulfinyl O) 3 donors (sulfonamide)
LogP (Predicted) ~3.5 (lipophilic) ~2.8 ~4.1

Key Observations :

  • Cyazofamid’s high LogP aligns with its agricultural use, where persistence in environmental matrices is critical .

Biological Activity

N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its binding affinity to target proteins.

Pharmacological Effects

Research has indicated several pharmacological properties associated with this compound:

  • Antiviral Activity : The compound has shown promising antiviral activity against Flavivirus, with an IC50 value of 0.62 μM, indicating significant inhibitory effects on viral replication pathways .
  • Antioxidant Properties : The furan moiety contributes to antioxidant activity, which may protect cells from oxidative stress and inflammation.
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .

Table 1: Biological Activities and IC50 Values

Activity TypeTargetIC50 Value (μM)
AntiviralFlavivirus NS2B-NS30.62
CytotoxicityCancer Cell LinesVaries
AntioxidantDPPH Radical ScavengingNot reported

Case Study 1: Antiviral Screening

In a study focused on antiviral compounds, this compound was screened for activity against Flavivirus. The results indicated that the compound significantly inhibited viral replication at low concentrations, making it a candidate for further development in antiviral therapies .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was conducted using a panel of cancer cell lines. The compound demonstrated selective toxicity, particularly against breast cancer cells, suggesting that the structural components may enhance its efficacy in targeting specific cancer types .

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of this compound. For instance, alterations in the furan ring or imidazole substituents resulted in varying degrees of potency against viral targets and cancer cells. These findings underscore the significance of structure-activity relationships (SAR) in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.